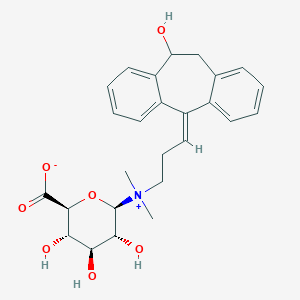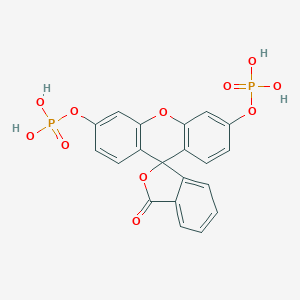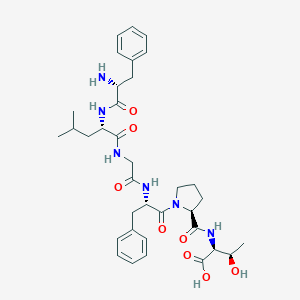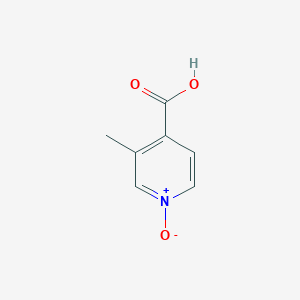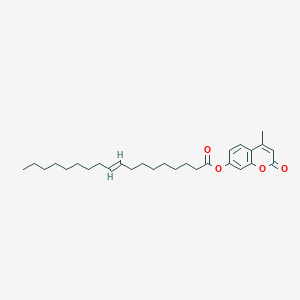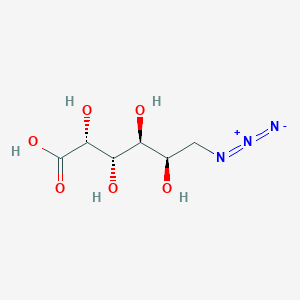
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is a modified sugar derivative where the hydroxyl group at the sixth carbon is replaced by an azido group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid typically involves multiple steps starting from D-galactono-1,4-lactone. One common method includes the following steps :
Preparation of Methyl 6-azido-6-deoxy-2,34,5-di-O-isopropylidene-D-galactonate: This intermediate is prepared in two steps from D-galactono-1,4-lactone.
Hydrolysis: The intermediate is hydrolyzed to the corresponding acid.
Esterification: The acid is esterified with phenol in the presence of dicyclohexylcarbodiimide to give the phenyl ester.
Hydrogenolysis: The azide function is hydrogenated to yield the hydrochloride derivative of the amino acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can be reduced to an amino group.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the azido group.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.
Major Products
Reduction: The major product is 6-amino-6-deoxy-D-galactonic acid.
Substitution: The major products are triazole derivatives formed through click chemistry.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid has several scientific research applications :
Chemistry: Used in click chemistry for the synthesis of various compounds.
Biology: Serves as a substrate to study the activity and specificity of galactosyltransferases and other glycosylation enzymes.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Employed in the synthesis of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making the compound useful for labeling and modifying biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Azido-6-deoxy-D-galactose: Similar structure but lacks the carboxylic acid group.
6-Amino-6-deoxy-D-galactonic acid: The azido group is replaced by an amino group.
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide: Another azido sugar derivative.
Uniqueness
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is unique due to its combination of the azido group and the carboxylic acid group, which provides distinct reactivity and applications in various fields. Its ability to participate in click chemistry and its bioorthogonal properties make it particularly valuable for scientific research .
Propiedades
Número CAS |
138245-73-5 |
|---|---|
Fórmula molecular |
C6H11N3O6 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1 |
Clave InChI |
MHJXKGUVFXJLBQ-MGCNEYSASA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES canónico |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
Sinónimos |
6-AZIDO-6-DEOXY-D-GALACTONICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)


